N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide
Description
N-[2-(4-Acetamido-3-iodophenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with an iodine atom at position 3 and an acetamido group at position 4, linked via an ethyl chain to a terminal acetamide group. Its molecular formula is C₁₂H₁₅IN₂O₂, and its structure combines halogenation (iodine) and dual acetamide functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRIOKHZFUPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide typically involves the iodination of aniline derivatives followed by acylation. One common method includes the reaction of 4-acetamidoaniline with iodine in the presence of an oxidizing agent to introduce the iodine atom. This is followed by the reaction with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or primary amines are commonly used under basic conditions.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Aniline derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine, which can be used in imaging and diagnostic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide involves its interaction with biological molecules. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. This can affect pathways involved in cell signaling, enzyme inhibition, and other biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in substituent type, position, and linkage (Table 1).
Table 1: Comparison of Substituents and Molecular Features
Key Observations:
- Ethyl Linker : Compounds like N-(2-(4-methoxyphenyl)ethyl)acetamide and N-(2-(1H-indol-3-yl)ethyl)acetamide utilize ethyl linkers to extend the molecule, which may enhance receptor binding or alter solubility.
- Functional Groups : Hydroxyl (paracetamol) and methoxy groups improve water solubility compared to iodine or chloro substituents .
Hypoglycemic Activity
- N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., compounds 3a–c) demonstrated hypoglycemic effects in rodent models, with IC₅₀ values ranging from 69–87 µM . The methoxy group likely contributes to electron-donating effects, enhancing interactions with target proteins.
Antimicrobial and Antifungal Activity
Analgesic Activity
Physicochemical Properties
Solubility and Metabolic Stability
- Methoxy and Hydroxyl Groups : Improve water solubility due to hydrogen-bonding capabilities .
- Dual Acetamide Groups : May improve metabolic stability by resisting hydrolysis compared to single acetamide analogs .
Spectral Data
- NMR and Mass Spectrometry : Analogous compounds (e.g., N-(4-iodophenyl)acetamide ) show characteristic peaks for iodine (δ ~7.6 ppm in ¹H NMR) and acetamide protons (δ ~2.1 ppm for CH₃).
Biological Activity
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an iodine atom that plays a crucial role in its biological interactions. The presence of the iodine atom allows for halogen bonding, which can enhance the compound's binding affinity to various biological targets. This property is significant for its potential applications in medicinal chemistry and radiopharmaceuticals.
The mechanism of action for this compound involves its interaction with biological molecules. The iodine atom participates in halogen bonding, influencing binding affinity to molecular targets involved in cell signaling and enzyme inhibition. This interaction can modulate various biological pathways, making it a candidate for further studies in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. Further investigation is required to fully understand its efficacy and specificity against different cancer types.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values varied across different cell lines, suggesting selective toxicity towards certain cancer types.
Data Tables
| Activity | Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | 85 |
| Antimicrobial | Escherichia coli | 100 | 90 |
| Anticancer | HeLa Cells | 10 | 75 |
| Anticancer | MCF-7 Cells | 20 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
